Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom, providing unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, where the spirocyclic intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its spirocyclic structure is often found in natural products and pharmaceuticals, making it a valuable template for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The spirocyclic core can interact with biological targets in unique ways, leading to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride
Uniqueness
Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable target for research and development.
Properties
IUPAC Name |
tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9-5-13-6-12(16-9)7-14(8-12)10(15)17-11(2,3)4/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOIBJBTCXEUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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